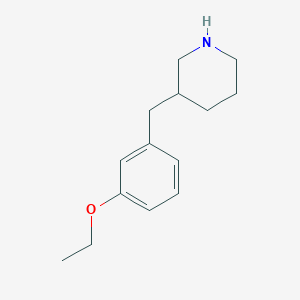![molecular formula C4H3N3S2 B12622626 1H-Thiazolo[4,5-E][1,3,4]thiadiazine CAS No. 958879-95-3](/img/structure/B12622626.png)
1H-Thiazolo[4,5-E][1,3,4]thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Thiazolo[4,5-E][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its fused ring structure, which includes both thiazole and thiadiazine moieties. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thiazolo[4,5-E][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of mild reaction conditions and readily available starting materials further supports the feasibility of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Thiazolo[4,5-E][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at positions adjacent to the nitrogen atoms in the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
1H-Thiazolo[4,5-E][1,3,4]thiadiazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1H-Thiazolo[4,5-E][1,3,4]thiadiazine involves its interaction with various molecular targets. The compound’s ability to form hydrogen bonds and interact with specific receptors makes it a potent pharmacophore. For instance, its inhibitory effects on enzymes like carbonic anhydrase and cholinesterase are attributed to its ability to bind to the active sites of these enzymes, thereby blocking their activity .
Comparación Con Compuestos Similares
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness: 1H-Thiazolo[4,5-E][1,3,4]thiadiazine stands out due to its specific ring fusion pattern and the presence of both thiazole and thiadiazine moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile scaffold for drug design and development .
Propiedades
Número CAS |
958879-95-3 |
|---|---|
Fórmula molecular |
C4H3N3S2 |
Peso molecular |
157.2 g/mol |
Nombre IUPAC |
1H-[1,3]thiazolo[4,5-e][1,3,4]thiadiazine |
InChI |
InChI=1S/C4H3N3S2/c1-5-3-4(8-1)9-2-6-7-3/h1-2,7H |
Clave InChI |
GKCTTWSEKIAINX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(S1)SC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)

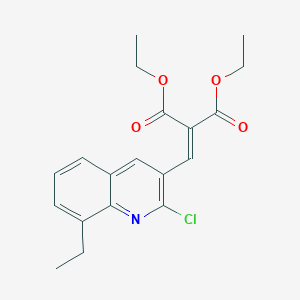

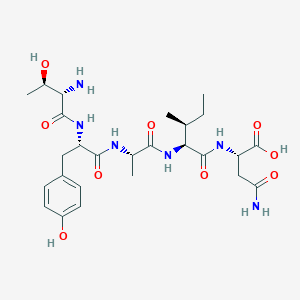
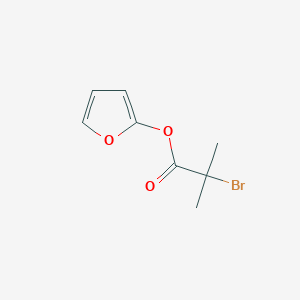
![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
![4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid](/img/structure/B12622594.png)
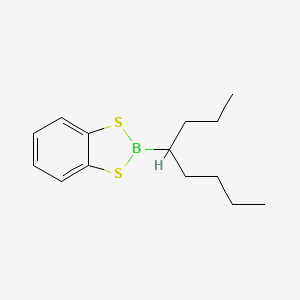
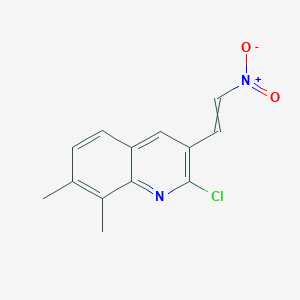
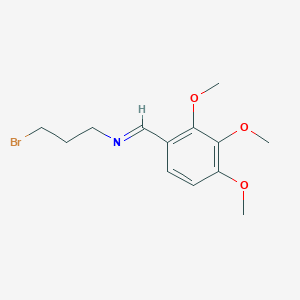
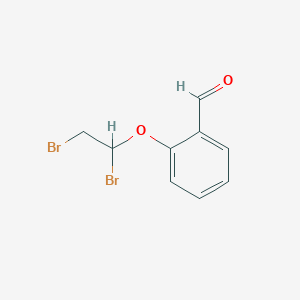
![3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene](/img/structure/B12622620.png)
